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7-Dehydrocholesterol Oleate -

7-Dehydrocholesterol Oleate

Catalog Number: EVT-13586146
CAS Number:
Molecular Formula: C45H76O2
Molecular Weight: 649.1 g/mol
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Product Introduction

Biosynthesis and Metabolic Engineering of 7-Dehydrocholesterol Derivatives

Enzymatic Pathways for Sterol Esterification and Oleate Conjugation

The enzymatic conjugation of 7-dehydrocholesterol (7-DHC) with oleic acid to form 7-dehydrocholesterol oleate (7-DHC-OA) occurs through acyl-CoA:cholesterol acyltransferase (ACAT)-mediated reactions. In Saccharomyces cerevisiae, the ARE1 and ARE2 genes encode acyltransferases responsible for sterol esterification, with Are2p primarily catalyzing the formation of sterol esters like 7-DHC-OA for storage in lipid droplets (LDs) [4]. This esterification serves dual biological purposes: it reduces 7-DHC cytotoxicity by sequestering it from membranes and creates a stable reservoir for enzymatic access. The reaction requires activated oleoyl-CoA as the fatty acyl donor and 7-DHC as the sterol acceptor, producing the esterified form that exhibits enhanced oxidative stability compared to free 7-DHC [6] [9].

Table 1: Key Enzymes in 7-DHC Oleate Biosynthesis

EnzymeGeneFunctionSubcellular Localization
AcyltransferaseARE2Primary sterol oleationEndoplasmic Reticulum
Phosphatidic Acid PhosphatasePAH1LD biogenesis regulationCytosol to ER membrane
NADH kinasePOS5Redox cofactor supplyMitochondria
CatalaseCTT1Reactive oxygen species scavengingCytoplasm

Metabolic engineering strategies have optimized this pathway by overexpressing ARE2 alongside genes enhancing oleoyl-CoA pools (e.g., OLE1, Δ9-desaturase). Compartmentalization engineering targets Are2p to LDs using LD-specific signal peptides (e.g., DGAT1-derived sequences), increasing 7-DHC-OA yields by 58% compared to cytosolic expression [4]. Additionally, peroxisomal targeting of sterol-modifying enzymes in engineered yeast strains exploits the lipophilic microenvironment, further promoting esterification efficiency [3].

Genetic and Epigenetic Regulation of 7-Dehydrocholesterol Acyltransferases

The expression of sterol acyltransferases is transcriptionally regulated by sterol-responsive elements and epigenetic modifiers. The transcription factors Upc2p and Ecm22p bind sterol regulatory elements in the ARE2 promoter, inducing its expression during sterol depletion [1]. Conversely, the repressor Mot3p downregulates ARE2 under hypoxic conditions; MOT3 knockout strains exhibit 2.3-fold higher ARE2 transcript levels and corresponding increases in 7-DHC-OA synthesis [1] [4].

Epigenetic control involves histone acetylation at the ARE2 locus. Deletion of the histone deacetylase HST1 increases acetylation of histone H3 lysine 9 (H3K9ac) at the ARE2 promoter, enhancing chromatin accessibility and gene expression. Engineered strains with hst1Δ show 40% higher 7-DHC-OA titers than wild-type controls [3]. Non-coding RNAs also contribute, as antisense RNA ARE2-AS1 silences ARE2 via RNA interference. CRISPRi-mediated suppression of ARE2-AS1 elevates Are2p activity by 70%, demonstrating the potential for RNA-based metabolic control [7].

Metabolic Flux Analysis in Sterol-Ester Biosynthetic Networks

Quantitative flux analysis reveals that 7-DHC oleation competes with free 7-DHC accumulation and downstream sterol oxidation. Isotopic tracing with ¹³C-glucose in engineered S. cerevisiae shows that 68% of cytosolic 7-DHC is directed toward esterification, while 22% undergoes autoxidation to cytotoxic oxysterols like 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) [9]. Major flux bottlenecks include:

  • Squalene accumulation: Blocking ergosterol synthesis via ERG5/ERG6 deletion causes 620 mg/L squalene buildup, diverting precursors from 7-DHC production [1] [4]
  • NADPH limitation: The 7-DHC pathway consumes 12 NADPH molecules per molecule synthesized; POS5 overexpression increases NADPH pools, improving 7-DHC-OA yield by 35% [1]
  • LD capacity: Neutral lipid storage limits esterification flux. Overexpression of DGA1 (diacylglycerol acyltransferase) expands LD volume by 3-fold, enhancing 7-DHC-OA storage by 90% [4]

Table 2: Metabolic Flux Control Points in 7-DHC-OA Biosynthesis

NodeFlux BarrierEngineering SolutionFlux Improvement
Acetyl-CoA → SqualeneWeak tHMG1 expressionMulti-copy integration of tHMG14.1-fold ↑ 7-DHC flux
Squalene → 7-DHCERG complex spatial disorganizationPeroxisomal co-localization of ERG1/11/24Squalene ↓93.8%; 7-DHC ↑82%
7-DHC → 7-DHC-OALow ARE2 activityARE2 overexpression + MOT3 knockout7-DHC-OA ↑130%
Cofactor supplyNADPH limitationPOS5 + CTT1 co-expression7-DHC-OA ↑35%

Computational models (e.g., genome-scale metabolic reconstructions) identify ERG11 (lanosterol demethylase) as the most flux-constrained step, requiring 4-fold higher expression to match precursor supply in high-7-DHC strains [3] [7].

Microbial Cell Factories for Enhanced 7-Dehydrocholesterol Oleate Production

Diploid industrial S. cerevisiae strains exhibit superior 7-DHC-OA productivity due to enhanced genetic stability and stress resistance. The strain SyBE_Sc01250043, featuring:

  • ERG5/ERG6 deletion
  • MOT3 knockout
  • Peroxisome-targeted ERG1/11/24 and ERG2/3
  • LD-targeted DHCR24 and ARE2
  • POS5 + CTT1 overexpressionproduces 360.6 mg/L 7-DHC (75% esterified as oleate) in shake flasks [4]. Bioreactor optimizations controlling dissolved oxygen (30% saturation) and glucose feeding (0.2 g/L/h) further elevate titers to 4.28 g/L of total sterols, with 7-DHC-OA constituting 39% [3] [7].

Table 3: Performance of Engineered Microbial Systems for 7-DHC-Oleate

Host SystemEngineering FeaturesTiter (g/L)Esterification RateScaleReference
S. cerevisiae C800tHMG1 + IDI1 + ERG2/3 + DHCR24; MOT3Δ2.0 (total sterols)Not specified5 L bioreactor [1]
Diploid S. cerevisiae HDPeroxisomal ERG clusters; DGA1 + ARE2 overexpression4.28 (total sterols)~39% as esters10 L fermenter [3]
Aurantiochytrium sp.DHCR7 knockout1.2 (7-DHC)Endogenous esterificationLab-scale [5] [8]
S. cerevisiae SyBE_Sc01250043Compartmentalized ERG pathway; PAH1Δ0.36 (7-DHC)>70% as oleatesShake flask [4]

Alternative hosts like Aurantiochytrium limacinum achieve 1.2 g/L free 7-DHC via DHCR7 (7-DHC reductase) knockout, though oleate esterification rates remain lower than yeast systems [5] [8]. Future advances require dynamic pathway regulation to balance 7-DHC synthesis with esterification and engineered lipid droplet proteomes for enhanced sterol-ester storage [3] [4].

Properties

Product Name

7-Dehydrocholesterol Oleate

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1

InChI Key

PYEXWYYCAOKUQC-BJEGVENASA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

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